![molecular formula C23H18N2O2 B4626169 (Z)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide](/img/structure/B4626169.png)
(Z)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide
Overview
Description
(Z)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring is synthesized by the condensation of 2-aminophenol with a carboxylic acid derivative under acidic conditions.
Coupling Reaction: The benzoxazole derivative is then coupled with a phenylprop-2-enamide precursor using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzoxazole ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
(Z)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of (Z)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The phenylprop-2-enamide moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(Z)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide is unique due to its specific combination of a benzoxazole ring and a phenylprop-2-enamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(Z)-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c1-16-10-12-20-21(14-16)27-23(25-20)18-8-5-9-19(15-18)24-22(26)13-11-17-6-3-2-4-7-17/h2-15H,1H3,(H,24,26)/b13-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXAFCMKONELCW-QBFSEMIESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C=CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)/C=C\C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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